molecular formula C7H12OS B13594301 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde

2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde

Cat. No.: B13594301
M. Wt: 144.24 g/mol
InChI Key: LWULEEBTPZLHLI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde is an organic compound featuring a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde typically involves the reaction of pentamethylene sulfide with appropriate aldehyde precursors under controlled conditions. One common method involves the use of dihydropyran derivatives, which undergo cyclization reactions to form the thiopyran ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiopyran ring structure may also contribute to its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran: A similar compound with a thiopyran ring but lacking the aldehyde group.

    Tetrahydro-2H-pyran: A structurally similar compound with an oxygen atom instead of sulfur in the ring.

Uniqueness

2-(Tetrahydro-2H-thiopyran-3-yl)acetaldehyde is unique due to the presence of both the thiopyran ring and the aldehyde functional group.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2-(thian-3-yl)acetaldehyde

InChI

InChI=1S/C7H12OS/c8-4-3-7-2-1-5-9-6-7/h4,7H,1-3,5-6H2

InChI Key

LWULEEBTPZLHLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)CC=O

Origin of Product

United States

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